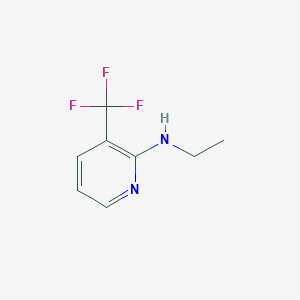

N-ethyl-3-(trifluoromethyl)pyridin-2-amine

Overview

Description

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

A significant application of N-ethyl-3-(trifluoromethyl)pyridin-2-amine and related amine-functionalized compounds is in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. PFAS are a group of persistent and mobile fluoro-organic chemicals detected in many water supplies, posing health risks even at low concentrations. Amine-containing sorbents have emerged as a promising solution for PFAS control in water treatment due to their ability to engage in electrostatic interactions, hydrophobic interactions, and leverage sorbent morphology for effective PFAS removal. This application underscores the importance of chemical design in environmental remediation technologies, where the functionality and structure of amine compounds play a critical role in the development of efficient water treatment solutions (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Advancements in C-N Bond Forming Cross-Coupling Reactions

Another significant area of research application for this compound and its derivatives is in the field of organic synthesis, particularly in C-N bond-forming cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and materials. Recent developments have focused on recyclable copper catalyst systems that involve the use of amine-containing compounds like this compound. Such systems are noted for their efficiency and the potential for commercial exploitation in the synthesis of heterocyclic and aliphatic amines, offering a sustainable approach to chemical synthesis by minimizing waste and enhancing the recyclability of catalysts (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Mechanism of Action

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmp derivatives are known to exhibit their biological activities through their interaction with various targets . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to their interaction with these targets .

Biochemical Pathways

Tfmp derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets .

Pharmacokinetics

The presence of the fluorine atom and the pyridine moiety in tfmp derivatives can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity , which may influence their ADME properties.

Result of Action

Tfmp derivatives are known to exhibit various biological activities due to their interaction with multiple targets .

properties

IUPAC Name |

N-ethyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-2-12-7-6(8(9,10)11)4-3-5-13-7/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQZGLSMKWFKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

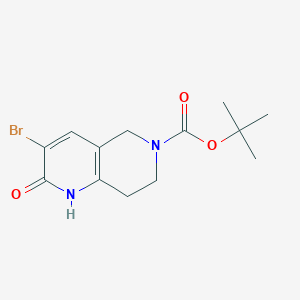

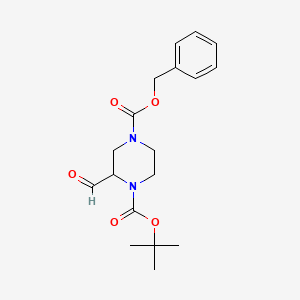

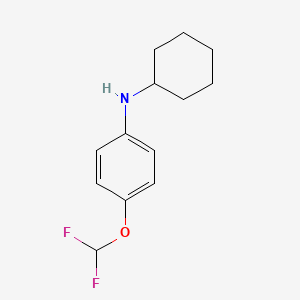

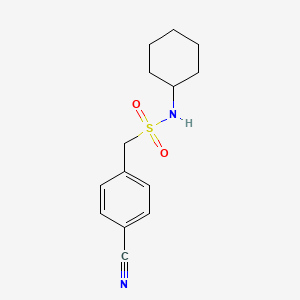

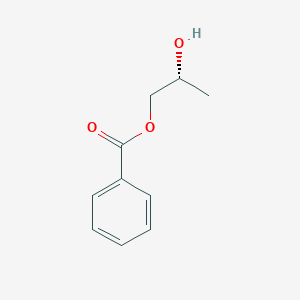

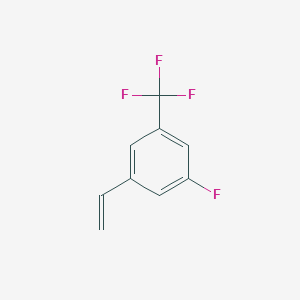

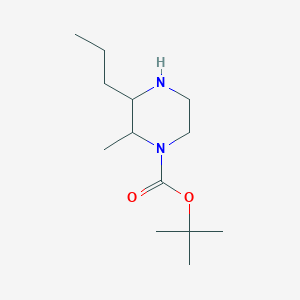

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)

![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)

![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)